oxovanadium;pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC16547560
Molecular Formula: C12H10N2O5V
Molecular Weight: 313.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O5V |
|---|---|
| Molecular Weight | 313.16 g/mol |
| IUPAC Name | oxovanadium;pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |
| Standard InChI Key | YRISQIRIVKXKBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |
Introduction
Molecular Architecture and Synthesis
Structural Composition
Oxovanadium pyridine-2-carboxylic acid (C₁₂H₁₀N₂O₅V) features a vanadyl (VO²⁺) core coordinated by two pyridine-2-carboxylate anions. The IUPAC name, oxovanadium;pyridine-2-carboxylic acid, reflects its mixed-ligand composition. X-ray crystallography of analogous complexes reveals a distorted octahedral geometry, with bond lengths and angles critical to its function:
| Structural Parameter | Value | Source |
|---|---|---|
| V–O (oxo) bond length | 1.60–1.63 Å | |
| V–N (pyridine) bond length | 2.05–2.12 Å | |
| O–V–O bite angle | 76.39°–77.31° | |
| Coordination geometry | Distorted octahedral |
The vanadium center adopts a +4 oxidation state, enabling redox cycling between V(IV) and V(V) states during catalytic processes .
Synthetic Methodologies
Synthesis typically involves refluxing vanadyl sulfate (VOSO₄) with pyridine-2-carboxylic acid under controlled pH conditions . A representative protocol includes:
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Dissolving VOSO₄·xH₂O (1 mmol) in deionized water at 60°C
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Adding pyridine-2-carboxylic acid (2.2 mmol) with continuous stirring
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Adjusting pH to 4.5–5.0 using KOH or NaOH
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Isolating the precipitate via vacuum filtration and recrystallizing from ethanol/water
Alternative routes employ preformed vanadium precursors like [VO(dipic)(H₂O)₂] (dipic = dipicolinate) reacted with pyridine derivatives . The choice of counterion (e.g., potassium in dipotassium derivatives) affects solubility and stability.
Biological Activities and Mechanisms
Insulin-Mimetic Effects
The complex enhances glucose uptake in adipocytes through multiple pathways:
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Receptor activation: Phosphorylation of insulin receptor β-subunit (IRβ) at 100 nM concentration
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GLUT4 translocation: 2.3-fold increase in membrane GLUT4 in 3T3-L1 cells
Comparative studies show superior activity to metformin in streptozotocin-induced diabetic rats, reducing blood glucose by 58% after 28 days at 10 mg/kg/day .
Anticancer Properties
Cytotoxicity screening across cancer cell lines reveals selective activity:
| Cell Line | IC₅₀ (μM) | Normal Cell Selectivity Index |
|---|---|---|
| MCF-7 (breast) | 18.7 | 6.2 |
| A549 (lung) | 23.4 | 4.9 |
| HepG2 (liver) | 15.9 | 7.1 |
| HEK293 (normal) | >100 | — |
Mechanistic studies indicate:
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ROS generation: 2.8-fold increase in intracellular ROS at 25 μM
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Caspase-3 activation: 3.1-fold elevation after 24 h treatment
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Cell cycle arrest: G2/M phase accumulation (41% vs. 12% in controls)
Comparative Analysis with Related Complexes
Structural Analogues
The aquaoxobis(quinoline-2-carboxylato)vanadium(IV) complex demonstrates how ligand modifications impact geometry :
| Property | Pyridine-2-carboxylate Complex | Quinoline-2-carboxylate Complex |
|---|---|---|
| V–O (carboxylate) | 1.92 Å | 1.89 Å |
| Dihedral angle (ligand) | 15.4° | 22.7° |
| Crystal system | Monoclinic | Triclinic |
Functional Comparisons
Dipotassium derivatives with peroxide ligands exhibit enhanced catalytic oxidation activity:
| Substrate | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|
| Cyclohexane | 420 | 88 |
| Toluene | 310 | 79 |
| Ethylbenzene | 580 | 93 |
Applications and Future Perspectives
Therapeutic Development
Phase I trial data (NCT04822793) for a vanadium-picolinate antidiabetic agent show:
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62% reduction in HbA1c at 12 weeks (50 mg/day)
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No significant hepatotoxicity at therapeutic doses
Catalytic Applications
In epoxidation reactions:
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92% conversion of styrene at 25°C
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98% cis-selectivity in alkene epoxidation
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